Product packaging for Dibenzo[a,j]perylene(Cat. No.:CAS No. 191-87-7)

Dibenzo[a,j]perylene

Cat. No.: B087010
CAS No.: 191-87-7
M. Wt: 352.4 g/mol
InChI Key: GCANSAYVHQONFB-UHFFFAOYSA-N
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Description

Dibenzo[a,j]perylene (CAS Registry Number: 191-87-7 ) is an extended polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₈H₁₆ and a molecular weight of 352.43 g/mol . This compound is a member of the perylene family, which is renowned for its exceptional thermal, chemical, and photostability, as well as significant light-absorption and emission properties . As a high-molecular-weight PAH, it serves as a critical building block and model compound in fundamental research for developing novel organic electronic materials . Researchers value this planar, π-conjugated system for investigating intermolecular interactions and charge transport in organic semiconductors, which are relevant for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Its well-defined UV-visible absorption spectrum also makes it a compound of interest in photophysical studies and as a potential standard in analytical chemistry for developing advanced separation and detection methods for complex PAH mixtures . Furthermore, as a large PAH, it is relevant in environmental health research for studying the occurrence and biological effects of combustion-related pollutants . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H16 B087010 Dibenzo[a,j]perylene CAS No. 191-87-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

191-87-7

Molecular Formula

C28H16

Molecular Weight

352.4 g/mol

IUPAC Name

heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15(27),16,18,20,22,24-tetradecaene

InChI

InChI=1S/C28H16/c1-3-11-21-17(7-1)15-19-9-5-14-24-25(19)27(21)23-13-6-10-20-16-18-8-2-4-12-22(18)28(24)26(20)23/h1-16H

InChI Key

GCANSAYVHQONFB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=CC7=CC=CC=C7C4=C65

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=CC7=CC=CC=C7C4=C65

Other CAS No.

191-87-7

Synonyms

Dibenzo[a,j]perylene

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques for Dibenzo A,j Perylene and Derivatives

Optical Spectroscopy

Optical spectroscopy encompasses a range of techniques that probe the interaction of light with matter, revealing information about energy levels and dynamic processes within molecules.

UV-Vis absorption spectroscopy is a fundamental technique used to investigate the electronic transitions in molecules. shu.ac.uk When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uk The absorption spectrum, a plot of absorbance versus wavelength, reveals a series of absorption bands corresponding to these electronic transitions. shu.ac.ukazooptics.com For organic molecules like Dibenzo[a,j]perylene, these transitions primarily involve π and n electrons moving to a π* excited state. shu.ac.uk

In solution, DBP exhibits characteristic absorption spectra. For instance, in solvents like toluene, dichlorobenzene, or tetrahydrofuran (B95107), the lowest-energy absorption, corresponding to the S₀ → S₁ electronic transition, is observed around 2.34 eV. rsc.org This primary absorption is typically followed by several vibronic replicas at intervals of 0.15–0.18 eV, which are characteristic of C–C stretching modes in the aromatic core. rsc.org In a polystyrene matrix, the S₀ → S₁ transition is also found at 2.34 eV. rsc.org However, in the crystalline state, intermolecular interactions cause a significant redshift of the S₀ → S₁ excitation by approximately 0.25 eV compared to the solution phase. rsc.org Thin films of a DBP derivative have shown multiple absorption peaks in the visible region at 521, 556, and 609 nm, attributed to π-π* transitions within the conjugated system. researchgate.net The wavelength at which maximum absorbance occurs is known as λmax and is a key feature for identifying functional groups. azooptics.com

The following table summarizes the key electronic transitions observed for DBP in different environments:

EnvironmentS₀ → S₁ Transition Energy (eV)Absorption Peaks (nm)Transition Type
Solution (Toluene, Dichlorobenzene, THF)~2.34-π-π
Polystyrene Matrix~2.34-π-π
Crystalline Solid~2.09-π-π
Thin Film (Derivative)-521, 556, 609π-π

Photoluminescence (PL) and fluorescence spectroscopy are powerful tools for studying the emission of light from a molecule after it has absorbed photons. This emission occurs when the molecule relaxes from an excited electronic state back to the ground state.

The fluorescence of DBP in solution, specifically the S₁ → S₀ emission, typically shows a main peak between 2.33 and 2.38 eV, with a quantum yield ranging from 30% to 50%, depending on the solvent's polarity. rsc.org In a polystyrene matrix, the PL spectrum is similar to that in solution, with the 0-0 peak of the S₁ → S₀ transition at 2.33 eV, followed by vibronic peaks. rsc.org

In the solid state, the photophysics of DBP becomes more complex. At low temperatures (e.g., 5 K), the PL spectrum of a DBP single crystal is dominated by a sharp line at 596 nm (2.08 eV), with other minor features. rsc.org As the temperature increases, the emission characteristics change, indicating the involvement of multiple emissive states. rsc.org The study of a dibenzo[j,lm]phenanthro[5,4,3-abcd]perylene derivative (DPP) showed that its fluorescence band is a mirror image of its absorption, and the fluorescence excitation spectra matched the absorption, suggesting the presence of a single structural form (conformer) in solution. icm.edu.pl The fluorescence quantum yields for this derivative were high and consistent across nonpolar and protic solvents. icm.edu.pl

The table below provides a summary of the photoluminescence characteristics of DBP and a derivative:

CompoundEnvironmentMain Emission Peak (eV)Quantum Yield (%)Key Spectral Features
This compound (DBP)Solution2.33 - 2.3830 - 50S₁ → S₀ transition with vibronic structure
This compound (DBP)Polystyrene Matrix2.33-Similar to solution, 0-0 peak at 2.33 eV
This compound (DBP)Single Crystal (5 K)2.08-Sharp dominant peak at 596 nm
Dibenzo[j,lm]phenanthro[5,4,3-abcd]perylene (DPP)Solution (Heptane, Propanol)-37 ± 8Fluorescence is a mirror image of absorption

Time-Resolved Photoluminescence (TRPL) is a technique used to measure the decay of photoluminescence over time, providing direct information about the lifetimes of excited states. This is often achieved using methods like Time-Correlated Single-Photon Counting (TCSPC). rsc.org

Studies on DBP single crystals have revealed complex excited-state dynamics with multiple emissive states, each with a distinct lifetime. rsc.org At very low temperatures (5–10 K), analysis of the PL decay curves identified three states with lifetimes of approximately 4–6 ns, 10 ns, and 14–15 ns. rsc.org As the temperature increases, the lifetimes of these states change, indicating thermally activated processes and interconversion between them. rsc.org For example, the lifetime of one state shortens from 15 ns at 120 K to 2.5 ns at 200 K. rsc.org

For a derivative, 13,14-diphenyldibenzo[b,j] icm.edu.plresearchgate.netphenanthroline (DBP3), the intrinsic fluorescence from the initially excited state (S₁) is quenched extremely rapidly, with lifetimes in the femtosecond range (50–400 fs). aip.org However, the formation of an intramolecular benzene (B151609) excimer leads to a much longer-lived fluorescence with lifetimes of 12–16 ns in solvents like hexane (B92381) and toluene. aip.org

The following table summarizes the excited state lifetimes measured for DBP and its derivative:

CompoundState/ConditionLifetime
This compound (Single Crystal, 5-10 K)State I4-6 ns
State II~10 ns
State III14-15 ns
This compound (Single Crystal, 120 K)State III15 ns
This compound (Single Crystal, 200 K)State III2.5 ns
13,14-diphenyldibenzo[b,j] icm.edu.plresearchgate.netphenanthroline (DBP3)S₁ Fluorescence50-400 fs
Benzene Excimer Fluorescence12-16 ns

Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful pump-probe technique that allows for the observation of ultrafast processes occurring in the excited states of molecules, such as internal conversion, intersystem crossing, and charge transfer. hfcas.ac.cn

In studies of DBP derivatives, fs-TA has been crucial in mapping out the complex relaxation pathways. For 13,14-diphenyldibenzo[b,j] icm.edu.plresearchgate.netphenanthroline (DBP3), fs-TA revealed that following excitation, an intramolecular benzene excimer is formed from the S₁ state. aip.org This process involves a "hot" excimer state and exhibits multiple lifetime components: a very fast 50 fs component, a ~3.5 ps component, and a ~25 ps component, which are associated with inertial and diffusive relaxation dynamics involving the solvent. aip.orgresearchgate.net Fs-TA has also been used to directly observe the formation of triplet states via intersystem crossing from higher excited electronic states. aip.orgresearchgate.net

For other perylene (B46583) derivatives, fs-TA has shown that excited-state decay can be dominated by different processes depending on the molecular structure. In some cases, singlet fission, where one singlet exciton (B1674681) splits into two triplet excitons, is a major decay channel, while in others, the formation of excimers is more prevalent. chemrxiv.org The technique can also reveal the generation of "hot" ground state molecules following fast internal conversion. tandfonline.com

Key findings from fs-TA studies on this compound derivatives include:

Ultrafast Excimer Formation: Formation of a relaxed intramolecular benzene excimer from the S₁ state occurs via a hot excimer state with multiple relaxation timescales (50 fs, ~3.5 ps, ~25 ps). aip.org

Competing Decay Channels: In α-perylene crystals, fs-TA has identified competing decay pathways including excimer formation, dimer cation generation, and singlet fission. researchgate.net

Influence of Substituents: Side-chain substitutions on perylene diimide derivatives significantly impact their excited-state dynamics, favoring either singlet fission or excimer formation. chemrxiv.org

Fluorescence anisotropy and linear dichroism (LD) are techniques that provide information about the orientation of transition dipole moments within a molecule, which is essential for determining molecular structure and the symmetry of electronic states. icm.edu.plbibliotekanauki.pl

Fluorescence anisotropy measures the degree of polarization of the emitted fluorescence after excitation with polarized light. jasco-global.com This provides information on the relative orientation of the absorption and emission transition moments.

Linear dichroism measures the differential absorption of light polarized parallel and perpendicular to an orientation axis, which can be induced by stretching a polymer film in which the molecule of interest is embedded. icm.edu.plresearchgate.net The analysis of LD results can help in assigning the symmetry of different conformers. icm.edu.pl

For a derivative, dibenzo[j,lm]phenanthro[5,4,3-abcd]perylene (DPP), a combination of electronic absorption, emission, fluorescence anisotropy, and linear dichroism was used to investigate its electronic structure. icm.edu.plicm.edu.plbibliotekanauki.pl The results indicated the presence of only a single conformer. icm.edu.plbibliotekanauki.pl By analyzing the polarized spectra, researchers were able to locate at least five different electronic states and assign peaks at 21,130 cm⁻¹, 22,530 cm⁻¹, and 23,920 cm⁻¹ to the same electronic transition based on their identical orientation factors. icm.edu.pl

Circularly Polarized Luminescence (CPL) spectroscopy measures the differential emission of left- and right-handed circularly polarized light from a chiral, luminescent molecule. nih.gov This provides information about the stereochemistry of the excited state. The key parameter in CPL is the emission dissymmetry factor (g_lum), which quantifies the degree of circular polarization. nih.govacs.org

While there is no specific CPL data available for this compound itself in the provided search results, studies on chiral derivatives of perylene diimide (PDI) demonstrate the application of this technique. For instance, an enantiopure bis-perylenediimide cyclohexane (B81311) derivative was shown to exhibit CPL with a g_lum value in the range of 10⁻³. frontiersin.orgresearchgate.net In another example, a chirally locked bis-PDI macrocycle showed that the degree of emitted circular polarization was three times higher in the crystalline state than in solution, highlighting the effect of restricted molecular dynamics. acs.orgnih.gov

The g_lum values for simple organic molecules typically range from 10⁻⁴ to 10⁻², and achieving higher values is a significant goal in the field. nih.govfrontiersin.org CPL studies are crucial for developing materials for applications in chiroptical devices and imaging. nih.gov

Compound Classg_lum Value RangeKey Observation
Simple Organic Molecules10⁻⁴ to 10⁻²Typical range of dissymmetry factor
Enantiopure bis-PDI cyclohexane derivative~10⁻³Demonstrates CPL activity in a perylene derivative
Chirally locked bis-PDI macrocycle-CPL is amplified in the solid (crystalline) state compared to solution

: Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and environmental interactions of complex organic molecules like this compound. By probing the vibrational energy levels of the molecule, techniques such as Raman and Fourier Transform Infrared (FTIR) spectroscopy offer a detailed fingerprint of its chemical identity. These methods are crucial for characterizing the purity, structure, and conformational properties of this compound and its derivatives. While extensive experimental data for this compound itself is limited in public literature, analysis of structurally similar polycyclic aromatic hydrocarbons (PAHs) and perylene derivatives allows for a comprehensive understanding of its expected vibrational behavior.

Raman Spectroscopy (e.g., Surface Enhanced Raman Scattering (SERS))

Raman spectroscopy is a non-destructive analytical technique that measures the inelastic scattering of monochromatic light. The resulting Raman spectrum provides information on the vibrational, rotational, and other low-frequency modes in a molecule. For large, complex molecules like this compound, the Raman spectrum is characterized by a series of distinct bands corresponding to specific vibrational modes of the aromatic framework.

Expected Raman-active modes for this compound would primarily involve in-plane C-C and C=C stretching vibrations of the fused aromatic rings, as well as C-H in-plane bending vibrations. Based on studies of related PAHs, the most intense bands are anticipated in the 1200-1650 cm⁻¹ region, which is characteristic of the stretching vibrations of the polycyclic carbon skeleton. For instance, theoretical calculations on related diboron-doped perylene derivatives show significant contributions to the Raman spectra from C=C stretching and C-H wagging vibrations in the high-frequency region (>1200 cm⁻¹). csic.es

Surface-Enhanced Raman Scattering (SERS)

Due to the often-low Raman scattering cross-section of PAHs, Surface-Enhanced Raman Scattering (SERS) has emerged as a powerful technique to significantly amplify the Raman signal. SERS achieves this enhancement by adsorbing the analyte onto a nanostructured metallic surface, typically gold or silver. spectroscopyonline.comiisc.ac.in This technique offers the sensitivity to detect even single molecules. iisc.ac.in

While direct SERS studies on this compound are not widely reported, research on other large PAHs demonstrates the feasibility and potential of this approach. csic.esacs.orgnih.govnih.gov The primary challenge in the SERS analysis of non-functionalized PAHs is their low affinity for metallic surfaces. csic.es To overcome this, strategies such as surface functionalization of the SERS substrate with host molecules like calixarenes or self-assembled monolayers (SAMs) of thiols have been successfully employed to trap the PAH molecules near the enhancing surface. csic.esnih.gov

For this compound, a similar approach could be envisioned. By using a SERS-active substrate, such as gold nanoparticles functionalized with a suitable host, it would be possible to obtain high-quality Raman spectra, enabling trace-level detection and detailed structural analysis. Recent studies have shown that gold substrates can yield excellent SERS results for large PAHs due to favorable π-metal interactions that promote adsorption. spectroscopyonline.com The resulting SERS spectrum would be expected to show enhanced bands corresponding to the vibrational modes of the this compound molecule, providing a unique spectral fingerprint.

Expected Raman Band Region (cm⁻¹) General Vibrational Mode Assignment for PAHs
1650 - 1550Aromatic C=C stretching vibrations
1500 - 1300In-plane ring "breathing" and C-C stretching
1300 - 1000C-H in-plane bending vibrations
Below 1000Out-of-plane C-H bending and skeletal deformations

This table is based on general spectral regions for polycyclic aromatic hydrocarbons and is predictive for this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer collects high-resolution spectral data over a wide spectral range, providing information about the functional groups and molecular structure of a compound. rsc.org

Theoretical calculations using Density Functional Theory (DFT) on dibenzo[a,l]pyrene (B127179) show a multitude of IR-active bands. arxiv.orgarxiv.org The C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The region between 1000 cm⁻¹ and 1650 cm⁻¹ is generally rich with C-C stretching and C-H in-plane bending modes. arxiv.org A prominent feature for many PAHs is the set of strong bands in the 650-900 cm⁻¹ region, which are attributed to the out-of-plane C-H bending vibrations. The exact positions of these bands are highly characteristic of the arrangement of hydrogen atoms on the periphery of the aromatic system.

In a study on cationic dibenzo[a,l]pyrene, a plethora of bands were observed, consistent with its asymmetric character, which makes all vibrational modes, in principle, IR-active. arxiv.orgarxiv.org A similar complexity would be expected for this compound.

Predicted FTIR Band (cm⁻¹) Vibrational Mode Assignment (based on Dibenzo[a,l]pyrene and other PAHs) Reference
~3050Aromatic C-H stretching derpharmachemica.com
1600 - 1450Aromatic C=C ring stretching arxiv.org
1450 - 1000C-H in-plane bending and C-C stretching arxiv.org
900 - 650C-H out-of-plane bending arxiv.org

This table presents predicted spectral regions for this compound based on data from analogous compounds.

Electronic Structure and Charge Transport Phenomena in Dibenzo A,j Perylene Based Materials

Fundamental Electronic Band Structure Characteristics

The electronic properties of dibenzo[a,j]perylene (DBP) and its derivatives are central to their function in organic electronic devices. These properties are primarily dictated by the arrangement and energies of their frontier molecular orbitals.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters in determining the electronic behavior of organic semiconductors. The energy difference between these orbitals, known as the band gap, influences the optical and electronic properties of the material.

In DBP-based materials, the HOMO and LUMO levels can be tuned through chemical modification. For instance, N-annulation in perylene (B46583) diimides (PDIs) has been shown to raise both the HOMO and LUMO energy levels compared to their non-annulated counterparts. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), have been employed to predict these energy levels, and the results generally align with experimental electrochemical measurements. rsc.org It is typical for calculated band gaps to be larger than those determined experimentally, which is attributed to the fact that calculations are often performed on single molecules in the gas phase, while experiments are conducted on bulk samples in solution. rsc.org

The introduction of different functional groups can significantly impact the HOMO and LUMO energies. For example, in a study of perylene diimide-based donor-acceptor copolymers, altering the donor segment from fluorene (B118485) to dithienopyrrole resulted in a tunable band gap. rsc.org Specifically, the copolymer PDTP-DTPDI exhibited a narrow band gap of 1.24 eV. rsc.org In another example, the incorporation of an electron-donating pyrrolidinyl group into a perylene bis(dicarboximide) derivative raised the LUMO level, which is a desirable characteristic for certain photovoltaic applications. rsc.org

The localization of HOMO and LUMO orbitals can also vary. In some donor-acceptor systems involving perylene diimides, the HOMO is localized on the donor molecule, while the LUMO is localized on the acceptor molecule. uni-tuebingen.de This spatial separation of orbitals can influence charge transfer processes within the material. uni-tuebingen.de

Electronic delocalization, a key factor for efficient charge transport, is influenced by the interactions between adjacent molecules in the solid state. This is reflected in the HOMO bandwidth, where a larger bandwidth generally indicates greater delocalization and potentially higher charge carrier mobility.

Halogenation is a strategy used to modify the electronic properties and packing of DBP derivatives. nih.gov For instance, chlorination of a triethylsilyl (TES)-ethynyl substituted DBP (TES-DBP) was found to cause a red-shift in the maximum absorption and a lower electron affinity compared to its fluorinated counterpart. nih.gov This was attributed to electron delocalization between the DBP core and the unoccupied 3d orbitals of the chlorine atom. nih.gov

The fusion of acenes with perylene diimide (PDI) subunits to create helicenes has been explored as a way to facilitate intramolecular through-space electronic delocalization upon reduction. researchgate.net In these systems, bringing the PDI subunits closer together leads to a collision of their π-electron clouds, which enhances delocalization. researchgate.netosti.gov This demonstrates that both through-bond and through-space interactions can be leveraged to promote electronic delocalization in DBP-based materials. osti.gov

Furthermore, the delocalization of excitation energy can be observed in the formation of excimer-like states, which exhibit a larger polarizability compared to the monomer. mdpi.com This increase in polarizability is a direct consequence of the delocalization of the excitation energy through coherent energy transfer and charge transfer between molecules. mdpi.com

Charge Carrier Mobility Studies

The performance of organic electronic devices is heavily dependent on the efficiency of charge transport through the active material. Charge carrier mobility, a measure of how quickly charge carriers (holes and electrons) move through a material under the influence of an electric field, is therefore a critical parameter.

Organic field-effect transistors (OFETs) are a common platform for evaluating the charge carrier mobilities of organic semiconductors. nih.gov this compound and its derivatives have been investigated for their potential as active materials in these devices.

In some perylene-based columnar liquid crystals, the material acts as a better hole-transporting material, with electron mobility being about an order of magnitude lower than hole mobility. beilstein-journals.org However, modifications to the molecular structure can enhance electron mobility. For instance, a pyrene-based compound with a closer molecular packing exhibited electron mobility almost two orders of magnitude higher than a perylene-based counterpart. beilstein-journals.org

Halogenation has also been shown to influence charge carrier mobilities in DBP derivatives. A chlorinated derivative, TES-2ClDBP, exhibited a hole mobility of 0.25 cm² V⁻¹ s⁻¹, which was higher than both its fluorinated and non-halogenated analogues. nih.gov Another derivative, TES-4ClDBP, demonstrated ambipolar transport characteristics, with electron and hole mobilities of up to 0.02 and 0.07 cm² V⁻¹ s⁻¹, respectively. nih.gov

The introduction of different capping layers in OFETs can also impact mobility. For example, a perylene semiconductor grown on a 1,7-diazaperylene capping layer showed a higher hole field effect mobility (3 x 10⁻³ cm²/Vs) compared to when grown on TTC (3 x 10⁻⁴ cm²/Vs). jku.at

CompoundHole Mobility (cm² V⁻¹ s⁻¹)Electron Mobility (cm² V⁻¹ s⁻¹)Reference
TES-2ClDBP0.25- nih.gov
TES-4ClDBP0.070.02 nih.gov
Perylene on 1,7-diazaperylene3 x 10⁻³- jku.at
Perylene on TTC3 x 10⁻⁴- jku.at

Several factors can significantly influence charge transport in DBP-based materials. As previously mentioned, halogenation can alter the electronic properties and crystal packing, thereby affecting charge carrier mobility. nih.gov The degree and position of halogenation are crucial in determining these effects. nih.gov

Crystal packing and molecular ordering are paramount for efficient charge transport. The way molecules arrange themselves in the solid state dictates the degree of π-π stacking, which is essential for charge hopping between molecules. In columnar liquid crystals, strong molecular π-stacking within the columns provides a pathway for efficient charge conduction. conicet.gov.ar Closer molecular packing, as observed in some pyrene-based systems, can lead to improved π-stacking and consequently higher electron mobility. beilstein-journals.orgconicet.gov.ar

The introduction of side chains to the DBP core is a common strategy to improve solubility and processability. researchgate.net However, these side chains also influence the self-assembly and electrical properties of thin films. For instance, branched alkyl chains can induce molecular disorder during film growth, but subsequent thermal annealing can lead to a structural transition that enhances charge transport. researchgate.net The solid-state packing of perylene diimides has a strong effect on their optoelectronic properties, and controlling this packing can lead to significant improvements in charge carrier mobility. researchgate.net

Thermal annealing can be a crucial processing step to improve the charge transport properties of solution-processed films. researchgate.net For some perylene diimide derivatives, thermal annealing of disordered films can lead to enhanced transport properties in OFETs. researchgate.net

Exciton (B1674681) Dynamics and Energy Transfer Mechanisms

In the context of optoelectronic devices, understanding the behavior of excitons—bound electron-hole pairs—is crucial. Exciton dynamics, including their diffusion and energy transfer, play a significant role in the efficiency of devices like solar cells and light-emitting diodes.

The photophysical response and transport properties of DBP-based materials are influenced by the exciton band dispersion in π-stacks of the chromophores. psu.edu This dispersion is determined by an interplay between short-range coupling from wave function overlap and long-range Coulomb coupling from transition dipole-dipole interactions. psu.edu

Energy transfer between different chromophores is a key process in artificial photosynthetic systems. nih.gov In systems containing perylene diimides, Förster resonance energy transfer (FRET) can occur between a sensitizer (B1316253) and an acceptor. rsc.org Studies on copolymers containing perylene diimide monomers have shown efficient energy transfer, which can reduce reabsorption and is a desirable feature for applications like luminescent solar concentrators. rsc.orgarxiv.org Spectroscopic techniques have confirmed that energy transfer between extended tetracationic cyclophanes and perylene diimide can be ultrafast and quantitative. nih.gov

The diffusion of excitons is another important parameter. The supramolecular organization of the material strongly influences the exciton diffusion length. researchgate.net For example, in two different perylene diimide derivatives, exciton diffusion lengths of 60 nm and 18 nm were measured, highlighting the impact of molecular packing on this property. researchgate.net

Singlet Fission in Aggregated and Amorphous Films

Singlet fission (SF) is a photophysical process in which a singlet exciton (S₁) generated by photoexcitation converts into two triplet excitons (2 x T₁). researchgate.net This exciton multiplication process is a key strategy for exceeding the Shockley-Queisser limit in single-junction solar cells. In perylene-based materials, the efficiency of SF is highly dependent on the intermolecular arrangement and electronic coupling in the solid state. nih.govvu.nl

Research on PDI derivatives demonstrates that molecular packing is crucial for facilitating SF. Slip-stacked, π-π stacked crystalline structures are predicted to enhance the inter-chromophore electronic coupling necessary for efficient SF. vu.nlresearchgate.net Experimental studies on polycrystalline thin films of a slip-stacked PDI derivative confirmed this, revealing a high triplet exciton yield of 140 ± 20% with a formation time constant of 180 ± 10 ps. vu.nl In certain PDI films, SF can occur on an even faster, sub-picosecond timescale with quantum yields approaching the theoretical maximum of 200%. nih.gov

The rate of SF is sensitive to the degree of charge-transfer character in the exciton state, which mediates the process. utexas.edu Kinetic models developed for a series of PDI derivatives show a qualitative trend between the observed SF rate and the calculated intermolecular electronic couplings, although experimental rates are sometimes an order of magnitude smaller than predicted by simple dimer models, highlighting the complexity of these interactions in a solid-state environment. utexas.edu

Table 1: Singlet Fission Dynamics in Perylene-Based Films
Perylene DerivativeFilm TypeSinglet Fission Time (τSF)Triplet Yield (ΦT)
Slip-Stacked PDIPolycrystalline180 ± 10 ps140 ± 20%
Generic PDIThin Film<1 ps~200%

Excimer and Exciplex Formation

An excimer is an excited-state dimer formed from the association of an excited molecule and a ground-state molecule of the same species. youtube.com In perylene-based aggregates, the formation of excimers is a common de-excitation pathway that competes with other photophysical processes. The geometry of molecular packing directly influences the formation and characteristics of these excimer states.

Studies on covalently linked PDI dimers provide clear insight into this phenomenon. A cofacially stacked PDI dimer, where the π-systems are directly on top of one another, forms a low-energy excimer state very rapidly, in approximately 2 picoseconds, upon photoexcitation. rsc.org In contrast, a slip-stacked dimer, where the chromophores are offset, exhibits weaker electronic coupling, resulting in a less stable excimer that forms more slowly, in about 12 picoseconds. rsc.org The energy of the excimer state is also geometry-dependent, with the cofacial arrangement leading to a significantly lower energy state compared to the slip-stacked orientation. rsc.org

In certain molecular systems and solvent conditions, excimer formation can compete with other processes, such as symmetry-breaking charge separation. researchgate.net An exciplex is conceptually similar to an excimer but is formed between two different types of molecules. youtube.com Both excimers and exciplexes are identified by their characteristic broad, structureless, and red-shifted emission compared to the monomer fluorescence.

Table 2: Influence of Geometry on Excimer Formation in PDI Dimers
Dimer GeometryFormation Time (τ)Excimer Absorption (λmax)Relative Stability
Cofacial~2 ps1666 nmHigh
Slip-Stacked~12 ps1430 nmLower

Singlet to Triplet Conversion and Intersystem Crossing

The formation of triplet excited states from singlet precursors, known as intersystem crossing (ISC), is another critical process in the photophysics of perylene-based materials. escholarship.org The triplet state plays a vital role in phenomena such as singlet fission and charge recombination and is essential for applications in photocatalysis and triplet-triplet annihilation upconversion. escholarship.org

In standard perylene chromophores, the intrinsic ISC quantum yield is typically low because the rate of spin-forbidden S₁ → T₁ conversion cannot compete effectively with rapid, spin-allowed processes like fluorescence. escholarship.orgnih.gov However, several strategies can be employed to enhance triplet state formation. One method involves the "heavy atom effect," where substituting the perylene core with heavy atoms like bromine increases spin-orbit coupling and promotes ISC. escholarship.org

A more advanced approach is radical-enhanced intersystem crossing (EISC), where stable radicals like 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) are covalently attached to the perylene core. nih.govnih.gov This creates strong magnetic exchange coupling that significantly accelerates ISC. In donor-acceptor dyads, triplet states can also be populated via charge recombination, a process known as spin-orbit charge transfer-induced intersystem crossing (SOCT-ISC). nih.govbeilstein-journals.org In an orthogonal naphthalimide-perylene dyad, photoexcitation leads to charge separation in 1.7 ps, followed by charge recombination to populate a perylene-localized triplet state with a very long lifetime of 175 µs. nih.gov

Table 3: Triplet State Formation and Lifetimes in Perylene Systems
SystemFormation MechanismTriplet State Lifetime (τT)
Naphthalimide-Perylene DyadSOCT-ISC175 µs
3-BromoperyleneHeavy Atom Effect16 µs
Single Perylene in DBThio MatrixISC8.5 - 64 ms

Energy Transfer Pathways in Copolymers and Assemblies

Energy transfer is a fundamental process in multi-chromophoric systems, enabling the directed flow of excitation energy. In materials based on this compound, Förster resonance energy transfer (FRET) is a dominant pathway, where energy is non-radiatively transferred from an excited "donor" chromophore to a ground-state "acceptor" chromophore.

This principle has been effectively utilized in copolymers incorporating pendant PDI units. By synthesizing copolymers with two different PDI monomers—one acting as a sensitizer (donor) and the other as an acceptor—efficient FRET can be achieved. rsc.orgresearchgate.net The inclusion of flexible spacer units, such as tert-butyl acrylate, within the polymer backbone serves to separate the PDI chromophores, which mitigates fluorescence quenching that would otherwise occur from aggregation at high concentrations. rsc.org This strategy allows for the creation of materials with a high density of chromophores that maintain strong fluorescence in the solid state. Such copolymer systems are promising for applications like luminescent solar concentrators, where efficient energy transfer and reduced reabsorption are critical for device performance. rsc.org In some cases, other deactivation pathways, such as electron transfer, can compete with FRET. semanticscholar.org

Table 4: Energy Transfer System in PDI-Based Copolymers
ComponentFunctionKey Outcome
PDI Monomer 1Sensitizer (Donor)Efficient FRET from donor to acceptor
PDI Monomer 2Acceptor
tert-Butyl AcrylateSpacer UnitMitigates aggregate quenching; enables high dye concentration

Charge Separation and Recombination Processes

Photoinduced charge separation (CS) and subsequent charge recombination (CR) are the foundational steps of photovoltaic energy conversion. In donor-acceptor (D-A) systems constructed with perylene derivatives, an electron is transferred from the donor to the acceptor upon photoexcitation, creating a charge-separated state (D⁺-A⁻). The efficiency of this process depends on achieving rapid CS and relatively slow CR.

The rates of both CS and CR are highly sensitive to the molecular geometry, including the distance and relative orientation between the donor and acceptor units. nih.gov For instance, in an orthogonal dyad composed of perylene (donor) and naphthalimide (acceptor), charge separation occurs in a rapid 1.7 ps, while charge recombination is significantly slower at 6.9 ns, allowing the charge-separated state to persist. nih.gov In a different system, a perylenediimide–fullerene dyad, electron transfer is observed in both polar and non-polar solvents, with calculated electronic coupling for the reaction being approximately 0.005 eV. rsc.org

In some multichromophoric systems, such as PDI dimers, a process known as symmetry-breaking charge separation can compete with excimer formation, particularly in polar solvents where the charge-separated state is stabilized. researchgate.net Understanding and controlling these competing pathways is a key aspect of designing efficient materials for organic solar cells. researchgate.net

Table 5: Charge Separation (CS) and Recombination (CR) Rates in Perylene-Based Dyads
Donor-Acceptor SystemCS TimeCR TimeSolvent
Perylene-Naphthalimide1.7 ps6.9 nsCH2Cl2
PDI-Dimer-72-85 psAcetonitrile

Electronic Coupling in Molecular Aggregates

The collective electronic behavior of molecular aggregates is determined by the electronic coupling between constituent chromophores. This coupling dictates the nature of the excited states and the efficiency of processes like energy and charge transport. In perylene-based aggregates, electronic coupling has two primary origins: Coulombic (or excitonic) coupling, which arises from dipole-dipole interactions, and charge transfer-mediated coupling, which results from the overlap of molecular wavefunctions on adjacent molecules. researchgate.net

The interplay and interference between these two coupling mechanisms determine the spectroscopic properties of the aggregate, leading to classifications such as H-aggregates (blue-shifted absorption) and J-aggregates (red-shifted absorption). researchgate.net The final optoelectronic properties are often more dependent on the precise geometrical arrangement of the molecules within the aggregate than on the specific chemical substitutions on the perylene core. nih.gov

For example, the exciton diffusion constant in nanoparticles of a perylene derivative was found to be ten times higher in particles with stronger intermolecular coupling compared to those with weaker coupling. rsc.org Computational studies have focused on designing PDI dimers with rigid covalent linkers to precisely control the inter-chromophore distance and orientation. This allows for the systematic tuning of electronic coupling, providing a design strategy for optimizing excited-state relaxation pathways for specific applications. nih.gov

Table 6: Types and Effects of Electronic Coupling in Perylene Aggregates
Coupling TypeOriginEffect on Properties
Coulombic (Excitonic)Dipole-dipole interactionsGoverns H- vs. J-aggregate behavior; influences absorption spectra
Charge Transfer-MediatedWavefunction overlapSensitive to sub-Angstrom displacements; interferes with Coulombic coupling

Supramolecular Assembly and Aggregation Behavior of Dibenzo A,j Perylene Derivatives

Molecular Design Principles for Directed Self-Assembly

The rational design of dibenzo[a,j]perylene derivatives is paramount for controlling their self-organization into functional architectures. By strategically modifying the molecular structure, it is possible to dictate the type and extent of intermolecular interactions, leading to predictable and desirable supramolecular assemblies.

Role of Substituents (Flexible Chains, Non-Flexible Chains, Biomolecules)

Substituents attached to the this compound core play a crucial role in modulating solubility and directing the self-assembly process. acs.org The nature of these substituents, whether flexible, non-flexible, or even biomolecular, significantly influences the resulting supramolecular structures. acs.org

Flexible Chains: The introduction of flexible aliphatic chains, such as alkyl or alkoxy groups, is a common strategy to enhance the solubility of the otherwise poorly soluble polycyclic aromatic hydrocarbon (PAH) core in common organic solvents. rsc.orguni-bayreuth.de These chains can induce a phase separation at the molecular level between the rigid aromatic core and the soft aliphatic periphery, which promotes the formation of columnar structures through strong intermolecular π–π interactions. rsc.org For instance, a series of perylene (B46583) bisimides (PBIs) with varying flexible side chains demonstrated that the aggregation behavior is highly dependent on the nature of these substituents. capes.gov.brrsc.org A PBI with 3,4,5-tridodecyloxyphenyl groups exhibited the highest binding constant, indicating strong aggregation, while those with bulky 2,6-diisopropylphenyl groups showed no aggregation. capes.gov.brrsc.org Unsymmetrical substitution, with different chains on each imide nitrogen, can be employed to reduce the tendency for crystallization and fine-tune the packing. acs.org

Non-Flexible Chains: In contrast to flexible chains, non-flexible or rigid substituents can be used to create specific spatial arrangements and control the dimensionality of the self-assembly. The introduction of bulky, non-flexible groups can hinder π–π stacking, thereby influencing the electronic and photophysical properties. rsc.org For example, mesityl groups on dibenzo[hi,st]ovalene were found to impede the π–π stacking of the aromatic cores. rsc.org

Biomolecules: The functionalization of this compound derivatives with biomolecules, such as amino acids, can introduce specific recognition motifs and hydrogen bonding capabilities, leading to unique and complex self-assembled structures. acs.org This approach is particularly relevant for applications in bioimaging and sensing.

Influence of Molecular Structure and Shape

The symmetry of the molecule also plays a critical role. A comparative study of two regioisomeric pyrene-containing polyaromatic hydrocarbons, one with C2v symmetry and the other with C2h symmetry, revealed significant differences in their self-assembly. mdpi.com The different molecular symmetries affected the distribution of peripheral chains and the flatness of the central core, which in turn influenced the π–π overlap and the stability of the resulting columnar mesophases. mdpi.com Asymmetric molecular structures can lead to larger dipole moments and distinct electron distributions, which can promote self-assembly and enhance crystallinity. rsc.org

Types of Self-Assembled Structures

The directed self-assembly of this compound derivatives gives rise to a variety of well-defined supramolecular architectures, primarily driven by non-covalent interactions. These structures exhibit distinct photophysical properties that are a direct consequence of the specific arrangement of the chromophores.

π-π Stacking Interactions and Columnar Phases

A predominant feature of the self-assembly of disc-shaped polycyclic aromatic hydrocarbons like this compound is the formation of columnar structures driven by strong π-π stacking interactions between the aromatic cores. rsc.orgbeilstein-journals.org These columnar assemblies arrange the molecules in a one-dimensional stack, which can create pathways for efficient charge carrier transport. beilstein-journals.orgd-nb.info The combination of a rigid aromatic core with flexible peripheral chains often leads to the formation of discotic liquid crystalline phases, where the columns are arranged in a two-dimensional lattice, such as a hexagonal or rectangular array. rsc.orgmdpi.combeilstein-journals.org

The inter-disc distance within the columns, which corresponds to the π-π stacking distance, is typically in the range of 0.35 to 3.76 Å. rsc.orgpnas.org In some N-annulated perylene derivatives, exceptionally short π-π stacking distances of around 3.2 Å have been observed, which are attributed to strong interactions between the cores, possibly enhanced by dipolar interactions. d-nb.info The presence of these strong π-stacking interactions in the columnar phase can lead to a reduction in emission intensity compared to the disordered isotropic phase. beilstein-journals.org

J- and H-Aggregates

The specific arrangement of the chromophores within the supramolecular assembly determines the nature of the excitonic coupling, leading to the formation of either J- or H-aggregates, which have distinct spectroscopic signatures. berkeley.edu

H-aggregates (hypsochromically shifted) are characterized by a parallel, face-to-face arrangement of the transition dipoles of the monomeric units. This arrangement leads to a blue-shift in the absorption spectrum compared to the monomer and is often associated with suppressed fluorescence. acs.org The formation of H-aggregates is indicated by a shift of absorption peaks to shorter wavelengths in thin films. acs.org

J-aggregates (bathochromically shifted) feature a head-to-tail arrangement of the transition dipoles. This results in a red-shift in the absorption spectrum and often exhibits enhanced fluorescence with a small Stokes shift. researchgate.net The formation of J-aggregates can be promoted by twisting the perylene core through bay-area substitution, which induces a longitudinal slip between adjacent chromophores. researchgate.net

Formation of Supramolecular Aggregates in Solution

In solution, this compound derivatives can form various supramolecular aggregates, with the aggregation process being highly dependent on solvent polarity, concentration, and temperature. capes.gov.brrsc.orgpnas.org

The aggregation process can be monitored by concentration-dependent UV/Vis absorption and fluorescence spectroscopy. pnas.org For example, in a study of diazadibenzoperylenes, significant changes in the absorption spectrum upon increasing concentration in methylcyclohexane (B89554) were attributed to the formation of π-π stacked aggregates. pnas.orgpnas.org The aggregation constants are strongly influenced by the solvent. Linear free energy relationships have shown that for some perylene bisimides, aggregation is strongest in nonpolar aliphatic and polar alcoholic solvents, and weakest in dichloromethane (B109758) and chloroform. capes.gov.brrsc.org This suggests that electrostatic interactions dominate in nonpolar solvents, while solvophobic interactions are key in protic solvents. capes.gov.brrsc.org

Metallacages via Metal-Coordination-Driven Self-Assembly

The construction of discrete, well-defined two- and three-dimensional supramolecular architectures through coordination-driven self-assembly has emerged as a powerful strategy in materials science. nih.govmdpi.com This approach utilizes the predictable and directional nature of metal-ligand bonds to form complex structures like metallacycles and metallacages. nih.govmdpi.com In the context of this compound and its derivatives, this strategy has been employed to create functional nanostructures.

For instance, diazadibenzoperylene bridging ligands have been used in transition metal-directed self-assembly with palladium(II) and platinum(II) phosphine (B1218219) triflates. acs.org This process results in a dynamic equilibrium between molecular triangles and squares in solution. acs.org The specific outcome of this equilibrium is influenced by several factors, including the choice of the metal ion (Pd²⁺ or Pt²⁺), the solvent, and the steric bulk of the substituents on the diazadibenzoperylene ligands. acs.org The introduction of bulky tert-butyl groups, for example, shifts the equilibrium towards the formation of molecular squares. acs.org

Similarly, ditopic perylene bisimide bridging ligands have been self-assembled with Pt(II) and Pd(II) phosphine corner units to construct nanometer-sized molecular squares. nih.gov The resulting platinum-based molecular square retains the desirable optical and electrical properties of the perylene ligand, exhibiting a high fluorescence quantum yield and multiple, fully reversible redox behaviors. nih.gov

The versatility of this method is further highlighted by the construction of multicomponent metallacages. Perylene diimide and benzothiadiazole derivatives have been used as planar components to assemble barrel-shaped metallacages with Pt(II)-based coordination bonds. researchgate.net These structures have shown high efficiency in generating singlet oxygen, making them effective photocatalysts for oxidation reactions. researchgate.net

The general principle of this self-assembly involves the combination of organic donors (ligands) and metal-containing acceptors. nih.gov For example, a dibenzo-18-crown-6 (B77160) ether dicarboxylate donor, which has a 180° coordination angle, has been combined with acceptors of different angularity to form either a [2+2] rectangular or a [3+3] triangular metallacycle. researchgate.net

Table 1: Factors Influencing Metallacycle Equilibrium

FactorObservationReference
Metal Ion The choice between Pd(II) and Pt(II) influences the equilibrium between triangular and square assemblies. acs.org
Ligand Substituents Bulky tert-butyl groups on the diazadibenzoperylene ligand favor the formation of molecular squares. acs.org
Solvent The nature of the solvent affects the dynamic equilibrium of the metallacycles. acs.org
Acceptor Angularity A 0° clip-type acceptor leads to a [2+2] rectangle, while a 60° acceptor forms a [3+3] triangle. researchgate.net

Control Mechanisms for Dynamic Assembly

pH-Controlled Transient Assembly

The dynamic nature of supramolecular assemblies allows for their control through external stimuli, with pH being a particularly effective trigger. The reversible assembly and disassembly of functional molecules can be precisely managed by programming transient pH cycles.

A notable example involves a perylene diimide derivative whose supramolecular self-assembly is controlled by a chemical network that generates a programmable pH cycle. nih.govresearchgate.net This system utilizes a small-molecule network based on the coupling of the methylene (B1212753) glycol-sulfite (MGS) reaction with a slow acid generator, 1,3-propanesultone. nih.govresearchgate.net This combination allows for tunable lag times and lifetimes of the pH-driven assembly process. researchgate.net The system can undergo repeated cycles of assembly and disassembly, demonstrating a high degree of control over the transient nature of the supramolecular structure. nih.govresearchgate.net The protonation state of functional moieties within a molecular system can also be a key factor, suggesting that pH changes can modulate the dynamics of complex structures like catenanes. rsc.org

Table 2: Parameters of a pH-Controlled Transient Assembly System for a Perylene Diimide

Control ParameterMethod of ControlOutcomeReference
Lag Time Varying the concentration of methylene glycol (MG).Adjusts the time before the pH change and subsequent assembly is initiated. researchgate.net
Lifetime Varying the concentration of 1,3-propanesultone (PrS).Controls the duration of the assembled state before disassembly. researchgate.net
Cyclability External addition of sodium hydroxide (B78521) (NaOH).Enables repeated, stable semi-batch cycles of assembly and disassembly. researchgate.net

Solvent Effects on Morphology

The choice of solvent plays a critical role in directing the self-assembly of this compound derivatives, influencing the morphology of the resulting aggregates. The aggregation process is often driven by a combination of π-π stacking interactions between the aromatic cores and solvophobic interactions. rsc.orgnih.gov

The aggregation of perylene bisimides (PBIs) has been studied in a wide range of solvents, revealing a biphasic behavior. rsc.org Strong π-π stacking interactions are observed in nonpolar aliphatic solvents and polar alcoholic solvents, while the weakest binding occurs in solvents like dichloromethane and chloroform. rsc.orgresearchgate.net This indicates that in nonpolar solvents, electrostatic interactions dominate the aggregation, whereas in protic solvents, solvophobic forces are the primary driver. rsc.orgresearchgate.net In aqueous solutions, a pronounced hydrophobic effect leads to significantly stronger aggregation than would be expected based on solvent polarity alone. rsc.orgresearchgate.net

The morphology of the assemblies can be tailored by fine-tuning the intermolecular solute-solute interactions, which are modulated by the solute-solvent interaction. nih.gov For example, a perylene diimide derivative can be guided to form fibrous gel-type, one-dimensional, or two-dimensional structures by selecting appropriate organic solvents and controlling the temperature-dependent solubility. nih.gov In a mixed solvent system of tetrahydrofuran (B95107) (THF) and water, the hydrophobicity can be tuned by changing the water concentration, leading to different aggregation states and photophysical properties for a PDI trimer. mdpi.com

Table 3: Solvent Influence on Perylene Bisimide Aggregation

Solvent TypeDominant InteractionAggregation StrengthReference
Nonpolar AliphaticElectrostaticStrong rsc.orgresearchgate.net
Polar AlcoholicSolvophobicStrong rsc.orgresearchgate.net
Dichloromethane/Chloroform-Weak rsc.orgresearchgate.net
WaterHydrophobic EffectVery Strong rsc.orgresearchgate.net

Interplay Between Molecular Structure and Self-Assembly Behavior

The self-assembly behavior of this compound derivatives is intricately linked to their molecular structure. uni-bayreuth.de Subtle modifications to the chemical architecture can lead to significant changes in the resulting supramolecular morphology and properties.

One of the key structural elements that can be modified is the side-chains attached to the perylene core. A comparative study of two perylene diimide derivatives with different side-chains—N,N'-di(dodecyl)-perylene-3,4,9,10-tetracarboxylic diimide (DD-PTCDI) and N,N'-di(nonyldecyl)-perylene-3,4,9,10-tetracarboxylic diimide (ND-PTCDI)—demonstrated a stark difference in their self-assembly. nih.gov The different levels of side-chain interference led to the formation of one-dimensional nanobelts for DD-PTCDI and zero-dimensional nanoparticles for ND-PTCDI. nih.gov This highlights how side-chain engineering can control the dimensionality of the resulting nanostructures.

The nature of substituents also affects the aggregation constants. rsc.org For instance, PBIs with bulky 2,6-diisopropylphenyl substituents at the imide nitrogens showed no aggregation under conditions where alkyl-substituted PBIs readily aggregated. rsc.org This is attributed to the steric hindrance from the bulky substituents interfering with the π-π stacking of the perylene cores.

Furthermore, the covalent linking of this compound derivatives with other molecular units can direct their assembly into highly ordered structures. Covalently linked hexa-peri-hexabenzocoronene/perylene diimide (HBC/PDI) dyads have been shown to self-assemble into well-ordered two-dimensional supramolecular structures. acs.orgacs.org The symmetry of these dyads dictates the packing arrangement, leading to either nanosegregated stacks of HBC and PDI or interdigitating networks. acs.org In rod-coil molecules, both the length of the coil chains and the presence of small lateral groups at the rod-coil interface are effective strategies for controlling the final assembled morphologies, which can range from scrolled nanofibers to nanorings. rsc.org

Applications of Dibenzo A,j Perylene and Derivatives in Advanced Materials and Devices

Organic Electronics and Optoelectronics

The extended π-conjugated system of dibenzo[a,j]perylene and its derivatives results in advantageous properties such as high charge carrier mobility, strong light absorption, and tunable energy levels, which are crucial for the fabrication of high-performance organic electronic and optoelectronic devices. acs.org

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. This compound derivatives, particularly perylene (B46583) diimides (PDIs), have been extensively investigated as n-type semiconductors in OFETs. acs.orgmdpi.comacs.org

The planar structure of the perylene core facilitates strong π-π stacking, which is essential for efficient charge transport. researchgate.net However, excessive aggregation can be detrimental. Molecular engineering, such as the introduction of bulky substituents or the creation of twisted molecular structures, is employed to control the packing and morphology of the thin films, thereby optimizing device performance. rsc.org

For instance, three pyrene-fused PDI derivatives were synthesized, and their properties were found to vary significantly based on the fusion type. rsc.org Bilaterally benzannulated PDIs, when used in bottom-contact OFETs fabricated via spin-coating, demonstrated p-type mobility as high as 1.13 cm² V⁻¹ s⁻¹ with an on/off ratio of 10⁸ in air. rsc.org In another study, OFETs based on soluble derivatives of perylene diimide and naphthalene (B1677914) diimide exhibited electron mobilities of 10⁻² cm²/Vs and 10⁻³ cm²/Vs, respectively. researchgate.net

Table 1: Performance of this compound-based OFETs

Derivative Type Mobility (cm² V⁻¹ s⁻¹) On/Off Ratio Device Configuration Ref.
Pyrene-fused PDI 1.13 10⁸ Bottom-contact rsc.org
Soluble PDI derivative 10⁻² - Bottom-gate researchgate.net

Organic Photovoltaic Cells (OPVs) and Organic Solar Cells (OSCs)

Perylene diimide (PDI) derivatives have emerged as prominent non-fullerene acceptors (NFAs) in OSCs, offering an alternative to traditional fullerene-based acceptors. researchgate.netresearchgate.netnih.gov The motivation to replace fullerenes stems from their limited synthetic flexibility and poor absorption in the visible range. nih.gov PDIs, on the other hand, possess strong light absorption and their energy levels can be readily tuned. nih.gov

A significant challenge with PDI-based NFAs is their tendency to form large crystalline domains, which can disrupt the optimal bulk heterojunction morphology required for efficient exciton (B1674681) dissociation. acs.orgnih.gov To overcome this, strategies such as creating twisted PDI dimers have been developed to reduce aggregation. researchgate.net For example, a PDI dimer-based acceptor showed a PCE approximately 300 times greater than its monomeric counterpart when blended with a suitable polymer donor. researchgate.net Bay-linked perylene bisimides have also been designed as NFAs, achieving a PCE of up to 3.63% by fine-tuning their optoelectronic properties. capes.gov.br

In a recent study, a PDI derivative was used as a third component in a ternary OSC, which led to a high PCE of 17.38%. researchgate.net This demonstrates the potential of PDI derivatives to enhance the performance of state-of-the-art solar cells. researchgate.net

In all-polymer solar cells (all-PSCs), both the donor and acceptor materials are polymers. PDI-based polymers have been developed as acceptor materials for all-PSCs due to their potential for high photostability and tunable electronic properties. uhasselt.beresearchgate.netnih.gov

Researchers have synthesized acceptor-type polymers based on a bis(perylene diimide) electron-deficient monomer. uhasselt.be When combined with the donor polymer PTB7-Th, these all-PSCs achieved average PCEs ranging from 3.2% to 4.7%. uhasselt.be The polymer PTbPDI, which is the structurally simplest in the series, yielded the highest efficiency of 4.7%. uhasselt.be Furthermore, these bis-PDI-thiophene containing polymers demonstrated high photostability. uhasselt.be

Another approach involves the synthesis of n-type perylene diimide-dithiophene-based conjugated polymers (PPDIT2s) using a chain-growth polymerization method. rsc.org These polymers have shown promise in all-PSCs, with the potential for higher maximum external quantum efficiencies (32–45%) compared to naphthalene diimide-based materials. rsc.org

This compound derivatives have also been utilized as sensitizers in dye-sensitized solar cells (DSSCs). nih.govnih.gov In a DSSC, a dye absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The properties of the dye, such as its absorption spectrum, energy levels, and anchoring group to the semiconductor surface, are critical for device performance.

Structurally simple push-pull organic dyes featuring a donor-perylene-ethynylene-arylcarboxylic acid structure have been developed. nih.gov A dye containing a benzothiadiazole-benzoic group, GJ-BP, exhibited a PCE of 6.16% under standard AM1.5G simulated sunlight. nih.gov Notably, under dim light conditions (6000 lx), the same dye achieved a remarkable PCE of 15.79%. nih.gov Another simpler dye, GJ-P, showed a comparable PCE of 15.01% under dim light, highlighting the potential for cost-effective perylene-based dyes in various lighting environments. nih.gov

Table 2: Performance of this compound-based Solar Cells

Application Derivative Type Donor/Sensitizer (B1316253) Acceptor/Dye PCE (%) Voc (V) Jsc (mA/cm²) Ref.
OSC (NFA) Bay-linked perylene bisimide - s-diPBI (1b) 3.63 - - capes.gov.br
OSC (Ternary) PDI derivative D18 BTP-eC9:CDT-TFP 17.38 0.93 - researchgate.net
All-PSC bis-PDI acceptor polymer PTB7-Th PTbPDI 4.7 - - uhasselt.be
DSSC Push-pull organic dye - GJ-BP 6.16 0.70 11.88 nih.gov
DSSC (Dim Light) Push-pull organic dye - GJ-BP 15.79 - - nih.gov

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are excellent candidates for emissive materials in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and tunable emission colors. ossila.comchemrxiv.orgrsc.org PDI-based materials are particularly known for producing pure red and deep-red light. chemrxiv.orgrsc.org

Solution-processable red-emissive PDI molecules with sterically hindered aromatic substituents on the perylene core have been synthesized. rsc.org These bulky groups limit intermolecular π–π interactions, which can otherwise lead to fluorescence quenching in the solid state. rsc.org OLEDs fabricated with an acenaphthene-substituted PDI as the emitter produced deep-red electroluminescence with an emission wavelength of 690 nm. rsc.org

In another study, red OLEDs were fabricated using a dimeric PDI, tPDI2N-EH, as the emissive material. chemrxiv.org The highest performing devices, which used a blend of the PDI dimer with the polymer PFO, achieved a turn-on voltage as low as 2.6 V. chemrxiv.org The development of efficient and stable red-emitting materials is crucial for display and lighting applications, and this compound derivatives offer a promising avenue for achieving this goal. chemrxiv.org

Environmental Photochemistry and Degradation Pathways of Perylene Derived Pahs

Photodegradation Mechanisms on Environmental Surfaces

The transformation of perylene-derived PAHs upon exposure to light is a complex process occurring on various environmental surfaces like soil, atmospheric particulate matter, and water bodies.

The photodegradation of PAHs adsorbed on environmental surfaces, such as soil, often follows pseudo-first-order kinetics when exposed to light in the presence of oxygen. researchgate.net This indicates that the rate of degradation is proportional to the concentration of the PAH, assuming other factors like light intensity are constant.

Table 1: Illustrative Photolysis Half-Lives of Various PAHs on Environmental Surfaces (Note: Data for Dibenzo[a,j]perylene is not available; related compounds are shown for context.)

CompoundSurfaceHalf-lifeSource(s)
Perylene (B46583)Spruce Needles21 hours nih.gov
Benzo[a]pyrene (B130552)Soil37.87 days researchgate.net
Phenanthrene (B1679779)Soil58.73 days researchgate.net
Benzo[ghi]perylene (B138134)Soil173 - 863 days nih.gov

The rate and pathway of PAH photodegradation are highly dependent on several environmental variables.

Oxygen: The presence of molecular oxygen is a critical factor that accelerates the photodegradation of perylene. nih.gov In an oxygen-rich atmosphere, the photodegradation rate of adsorbed perylene was found to increase by 64% compared to its degradation under an inert atmosphere. nih.gov

Light: The intensity and wavelength of light are fundamental drivers of photolysis. For many PAHs, UV radiation is particularly effective at initiating degradation. researchgate.net Dibenzo[ghi]perylene, a related compound, absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov

Substrate: The surface to which a PAH is adsorbed significantly influences its photochemical fate. The chemical nature of the substrate (e.g., silica (B1680970) gel vs. alumina) and its physical properties (e.g., soil texture) can alter degradation rates. nih.govub.edu For example, fine-textured soils have been shown to enhance the photodegradation of PAHs compared to coarse-textured soils. ub.edu The presence of other substances, like humic acids in water, can also affect photolysis rates, sometimes slowing them down by quenching excited states. pjoes.com

The photochemical degradation of perylene on surfaces proceeds through a combination of Type I and Type II mechanisms, involving radical cations and singlet oxygen, respectively. researchgate.netnih.gov

Radical Cations (Type I Pathway): Upon absorption of light, perylene can undergo photoionization, ejecting an electron to form a perylene radical cation (Per•+). researchgate.netnih.gov This highly reactive intermediate can then react with other molecules, such as adsorbed water, to initiate the formation of degradation products. nih.gov This process can occur even in low-oxygen environments. researchgate.netnih.gov

Singlet Oxygen (Type II Pathway): In the presence of oxygen, the excited triplet state of perylene can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). researchgate.netnih.gov This singlet oxygen then attacks the ground-state PAH molecule, leading to oxygenated products. Experiments using singlet oxygen quenchers, such as 2,5-dimethylfuran, have confirmed this pathway by showing a significant reduction in the formation of oxygenated perylene products. nih.gov

Degradation Products and Proposed Pathways

The photodegradation of perylene results in the formation of several oxygenated products. The identification of these products helps in elucidating the degradation pathways.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been used to identify the major products from the photodegradation of perylene adsorbed on silica gel and alumina. researchgate.netnih.gov The primary identified products are perylene diones.

Table 2: Major Photodegradation Products of Perylene

Product NameChemical Formulam/z RatioSource(s)
1,12-PerylenedioneC₂₀H₁₀O₂Not specified researchgate.netnih.gov
3,10-Perylenedione (B13421914)C₂₀H₁₀O₂Not specified researchgate.netnih.gov
PerylenediolsVariesVaries researchgate.netnih.gov

Based on these findings, proposed pathways for the formation of these products involve the reactive species discussed previously. For example, one proposed mechanism for the formation of 3,10-perylenedione involves the reaction of the perylene radical cation with water, followed by further oxidation. nih.gov Alternatively, the reaction with singlet oxygen can lead to endoperoxides which then rearrange to form diones. nih.gov

Given the structural similarity, it is plausible that the photodegradation of this compound would also proceed through the formation of radical cations and reactions with singlet oxygen, leading to the formation of various quinones and other oxygenated derivatives across its larger aromatic system. However, without specific experimental studies, the exact structures of these degradation products remain hypothetical.

Advanced Research Probes and Sensors Utilizing Dibenzo A,j Perylene Based Fluorophores

Design Principles for Fluorescent Probes

The design of fluorescent probes based on dibenzo[a,j]perylene leverages several key photophysical principles to achieve desired sensing and imaging capabilities. These principles include the formation of excited-state dimers (excimers), aggregation-induced emission (AIE), and photoinduced electron transfer (PET). Each of these mechanisms offers a distinct strategy for modulating the fluorescence output of the probe in response to external stimuli, enabling the development of highly specific and sensitive molecular tools.

Excimer-Based Fluorescence Probes

Excimer-based fluorescent probes represent a powerful class of tools for biological sensing and imaging. nih.gov An excimer is an excited-state dimer that forms between two identical fluorophores in close proximity. rsc.org This excited complex exhibits a distinct, red-shifted, and broad fluorescence emission compared to the monomeric form of the fluorophore. nih.govrsc.org This phenomenon provides a significant advantage in bioimaging by creating a large Stokes shift, which is the separation between the maximum absorption and emission wavelengths. nih.gov A large Stokes shift is highly desirable as it minimizes the overlap between the excitation and emission spectra, thereby reducing background noise and improving the signal-to-noise ratio. nih.gov

Perylene (B46583) derivatives, including the structurally related benzoperylenes, are particularly well-suited for the design of excimer-based probes due to their strong tendency to form π-stacked aggregates. nih.govmdpi.com This stacking brings the fluorophores into the close proximity required for excimer formation upon photoexcitation. mdpi.com The design of such probes often involves creating amphiphilic molecules, where the hydrophobic this compound core promotes aggregation in aqueous environments, leading to the generation of excimer fluorescence. nih.gov

A notable example is the development of a benzoperylene probe designed for wash-free cell membrane imaging. This probe was engineered with a hydrophilic spermine (B22157) chain and a hydrophobic benzoperylene fluorophore. In aqueous solution, the probe exists in a monomeric state with weak fluorescence. However, upon interaction with the cell membrane, the hydrophobic benzoperylene units aggregate, leading to a "turn-on" of strong excimer emission, allowing for clear visualization of the cell membrane without the need for washing steps to remove unbound probes. nih.gov The Stokes shift for the excimer emission in such probes can be substantial, on the order of 90-100 nm, which greatly reduces interference from background fluorescence. researchgate.net

The transition between monomer and excimer emission can be controlled by various factors, including concentration and interactions with other molecules. For instance, the fluorescence of a perylene probe can be quenched in its monomeric state and switched to excimer emission upon interaction with metal ions. nih.gov This principle has been utilized to develop sensor arrays for the differential sensing of various metal ions. nih.gov The ability to switch between monomer and excimer states provides a ratiometric sensing capability, where the ratio of the two emission intensities can be used for quantitative analysis.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive upon aggregation in a poor solvent or in the solid state. nih.govnih.gov This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect, where fluorophores lose their emission intensity upon aggregation. nih.gov The AIE effect is typically attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, within the fluorophore in the aggregated state. This restriction blocks non-radiative decay pathways and promotes radiative decay, leading to enhanced fluorescence. acs.org

Perylene diimides (PDIs), which share the core perylene structure with this compound, are known to suffer from ACQ due to strong π-π stacking interactions that lead to the formation of non-emissive H-aggregates. nih.govnih.gov However, through chemical modification, it is possible to induce AIE characteristics in perylene derivatives. nih.govnih.gov One strategy involves the introduction of bulky substituents that disrupt the typical face-to-face π-stacking, forcing the molecules into an arrangement that restricts intramolecular motion without quenching fluorescence. rsc.org

For example, modifying a PDI with two quinoline (B57606) moieties at the bay positions through C=C bonds can transform its properties from ACQ to aggregation-induced enhanced emission (AIEE). nih.gov In a good solvent like tetrahydrofuran (B95107) (THF), such a modified compound is weakly luminescent. However, in a mixture of THF and water, where the compound aggregates, it exhibits a significant enhancement of its fluorescence. nih.gov This AIE behavior is often accompanied by a broadening of the absorption spectrum, which can be advantageous for light-harvesting applications. nih.gov

The morphology of the aggregates can also influence the AIE properties. Time-dependent studies have shown that the morphology of aggregated perylene derivatives can evolve, for instance, from plate-shaped to rod-like aggregates, which can affect the emission characteristics. nih.gov The development of perylene derivatives with AIE properties is highly significant for applications in bioimaging and sensing, as it allows for the creation of "turn-on" fluorescent probes that are activated in specific environments or upon binding to a target. nih.govnih.gov

Photoinduced Electron Transfer (PET) Mechanisms in Sensing

Photoinduced electron transfer (PET) is a powerful mechanism for designing fluorescent sensors with "off-on" switching capabilities. mit.eduresearchgate.net A typical PET sensor consists of three components: a fluorophore, a receptor (or recognition unit), and a spacer that electronically decouples the fluorophore and the receptor in the ground state. mit.edu In the "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor (the donor) to the excited fluorophore (the acceptor), or vice versa, which quenches the fluorescence. mit.eduresearchgate.net When the receptor binds to its target analyte, its redox potential is altered, which inhibits the PET process. mit.edu This blockage of the quenching pathway restores the fluorescence of the fluorophore, resulting in a "turn-on" signal. mit.edu

The efficiency of the PET process is governed by the Gibbs free energy change (ΔG_PET), which can be estimated by the Rehm-Weller equation. For PET to be efficient and quench fluorescence, ΔG_PET must be negative. Analyte binding alters the electronic properties of the receptor, making ΔG_PET positive and thus energetically unfavorable, which turns the fluorescence "on". mit.edu

While specific PET sensors based on the this compound fluorophore are not extensively documented in the provided search results, the principles can be applied to this class of compounds. Perylene derivatives, in general, are excellent candidates for the fluorophore component in PET sensors due to their high fluorescence quantum yields and photostability. mdpi.com For instance, perylene bisimides have been incorporated into PET-based pH probes. acs.org In these systems, groups that can be protonated or deprotonated, such as amines or phenols, act as the PET-mediating receptors. acs.org Changes in pH alter the protonation state of the receptor, which in turn modulates the efficiency of the PET process and the fluorescence intensity of the perylene bisimide core. acs.org

The design of PET sensors requires careful selection of the fluorophore, receptor, and spacer to ensure that the energetic requirements for PET are met in the "off" state and disrupted in the "on" state. The modular nature of this design allows for the creation of a wide variety of sensors for different analytes by simply changing the receptor unit. mit.edu

Applications in Bioimaging Research

The favorable photophysical properties of this compound-based fluorophores have led to their application in various areas of bioimaging research. Their ability to be chemically modified allows for the development of probes that can target specific cellular components or respond to particular biological events. This has enabled researchers to visualize and study cellular processes with high spatial and temporal resolution.

Cell Imaging Applications (e.g., HeLa cells, L929 cells)

This compound derivatives and related perylene-based compounds have been successfully employed as fluorescent probes for imaging a variety of cell lines, including human cervical cancer cells (HeLa) and mouse fibroblast cells (L929). nih.govresearchgate.netresearchgate.net The utility of these probes in cell imaging stems from their high brightness, photostability, and the ability to design them for specific cellular targets. mdpi.com

One of the key applications is in the imaging of cellular membranes. As previously mentioned, amphiphilic benzoperylene probes have been designed to specifically light up the cell membrane through excimer formation upon aggregation within the lipid bilayer. nih.gov This allows for wash-free imaging, which simplifies experimental procedures and reduces potential artifacts from washing steps. nih.gov

Furthermore, water-soluble perylene diimide derivatives have been developed for live-cell imaging. researchgate.net For example, a glutamic acid-functionalized perylene diimide was shown to be an effective fluorochrome for imaging living HeLa cells. researchgate.net The probe's water solubility, conferred by the glutamic acid groups, and its strong fluorescence in neutral and alkaline conditions make it suitable for biological imaging. researchgate.net Confocal fluorescence microscopy images have demonstrated the successful uptake and staining of HeLa cells with such probes. researchgate.net

The cytotoxicity of these probes is a critical consideration for live-cell imaging. Studies have been conducted to assess the viability of cells, such as HeLa and L929, after incubation with perylene-based nanoparticles, indicating that at appropriate concentrations, these probes can be used for imaging without causing significant harm to the cells. researchgate.netresearchgate.net

The table below summarizes findings from studies using perylene-based probes for cell imaging.

Probe TypeCell Line(s)Imaging TargetKey Finding
Benzoperylene-spermine conjugateMCF-7Cell membrane"Turn-on" excimer emission upon membrane binding for wash-free imaging. nih.gov
Glutamic acid-functionalized PDIHeLaCytoplasmGood water solubility and strong fluorescence for live-cell imaging. researchgate.net
Perylene-based nanoparticlesHeLa, L929General cellular uptakeLow cytotoxicity at imaging concentrations. researchgate.netresearchgate.net
Perylene diimide-PFPMCF-7, HeLaEndoplasmic reticulumRapid interaction with cells and specific staining of the endoplasmic reticulum. nih.gov

Near-Infrared (NIR) Fluorescence Imaging

Near-infrared (NIR) fluorescence imaging, typically in the wavelength range of 650-900 nm (NIR-I) and 1000-1700 nm (NIR-II), offers significant advantages for in vivo and deep-tissue imaging. nih.govresearchgate.net Light in this region experiences less absorption and scattering by biological tissues, leading to deeper penetration and higher spatial resolution compared to visible light. nih.gov This has driven the development of NIR-emitting fluorophores for a range of biomedical applications. researchgate.net

Perylene derivatives, particularly perylene diimides (PDIs), have been a focus of research for creating NIR fluorescent probes. nih.govresearchgate.net The extensive π-conjugated system of the perylene core can be chemically modified to shift its emission into the NIR range. nih.gov Strategies to achieve this include extending the π-conjugation of the aromatic core and introducing donor-acceptor structures within the molecule. researchgate.net

Recently, a novel PDI derivative, PDI-TN, was developed that exhibits strong fluorescence in the NIR-II region. nih.gov This compound was designed to have AIE characteristics, overcoming the common ACQ problem and ensuring bright emission in the aggregated state, which is often the case for probes formulated as nanoparticles for in vivo applications. nih.gov These PDI-TN nanoparticles were successfully used for in vivo NIR-II fluorescence imaging, demonstrating their potential for deep-tissue imaging. nih.gov

Another approach to achieve NIR emission is through the formation of excimers. Morphology tuning of self-assembled perylene derivatives from nanoparticles to colloidosomes has been shown to enhance excimeric NIR emission, making them suitable for bioimaging applications. nih.gov The development of water-soluble perylene-derived photosensitizers with NIR emission has also been reported, highlighting their dual functionality for both imaging and phototherapy. researchgate.net

The table below presents examples of perylene-based probes developed for NIR fluorescence imaging.

ProbeEmission RangeKey FeatureApplication
PDI-TN nanoparticlesNIR-IIAggregation-induced emission (AIE)In vivo tumor imaging. nih.gov
Amphiphilic perylene-derived photosensitizer (AP)NIR-IControlled aggregation, large Stokes shiftCell membrane imaging and phototherapy. researchgate.net
Self-assembled perylene derivativeNIR-IEnhanced excimeric emissionBioimaging. nih.gov
Perylene-fused BODIPY dyeNIR-IHigh photostability, long emission wavelengthGeneral fluorescence imaging. nih.gov

Chemosensors for Biorelevant Molecules and Ions

Extensive research has been conducted on the development of fluorescent chemosensors for the detection of various biologically relevant molecules and ions. While the broader class of perylene-based dyes, particularly perylene diimides (PDIs), has been widely explored for these applications, a comprehensive review of the scientific literature reveals a notable absence of studies specifically focused on the use of this compound as the core fluorophore for chemosensors designed for metal ion detection and pH sensing in biological systems.

Metal Ion Detection

A thorough search of scientific databases and peer-reviewed publications did not yield any specific examples of chemosensors based on the this compound scaffold for the detection of metal ions. Research in the area of fluorescent metal ion sensors has predominantly utilized other fluorophores, including various derivatives of perylene, but not the specific this compound structure.

pH Sensing in Biological Systems

Similarly, the application of this compound-based fluorophores for pH sensing within biological systems is not documented in the available scientific literature. While functionalized this compound-diones have been synthesized for use as fluorescent tags for biomolecules, their development and characterization as pH-responsive probes have not been reported. researchgate.net The field of biological pH sensing relies on a variety of other fluorescent probes designed to exhibit pH-dependent changes in their photophysical properties.

Future Research Directions and Emerging Paradigms in Dibenzo A,j Perylene Chemistry

Rational Design of Novel Dibenzo[a,j]perylene Architectures

The rational design of novel this compound architectures is a cornerstone for advancing their applications. This involves the strategic modification of the core structure to fine-tune its electronic, optical, and self-assembly properties.

Future research will likely explore:

Bay-region functionalization : Introducing various functional groups into the bay regions of the perylene (B46583) core can significantly alter the molecule's electronic and optical properties. mdpi.com This can be a challenging synthetic endeavor but offers a powerful tool for tuning the material's characteristics. mdpi.com

Extended conjugation : Extending the π-conjugated system of this compound by fusing additional aromatic rings can lead to materials with tailored absorption and emission profiles, potentially shifting them into the near-infrared (NIR) region. cdnsciencepub.com

Three-dimensional structures : Moving beyond planar structures, the creation of contorted or bowl-shaped this compound derivatives can lead to unique properties and improved performance in electronic devices. nih.gov These non-planar structures can influence molecular packing and charge transport in the solid state.

Introduction of heteroatoms : Incorporating heteroatoms such as nitrogen or sulfur into the this compound framework can modify its electronic properties and intermolecular interactions, opening up new avenues for materials design. researchgate.net

The synthesis of these novel architectures will require the development of new and efficient synthetic methodologies. Techniques like the Stille coupling protocol and anionic cyclodehydrogenation are already being employed for the synthesis of functionalized perylene derivatives and will likely be adapted for this compound systems. acs.orgresearchgate.net

Exploration of Structure-Property-Performance Relationships

A deep understanding of the relationship between the molecular structure of this compound derivatives, their resulting material properties, and their performance in devices is crucial for targeted material design. rsc.orgucalgary.ca

Key areas of future investigation include:

Solid-state packing and morphology : The arrangement of molecules in the solid state significantly impacts charge transport. rsc.org Research will focus on controlling the self-assembly of this compound derivatives to achieve optimal packing for specific applications. researchgate.netacs.org The introduction of bulky substituents can be used to control intermolecular stacking and prevent unwanted aggregation. researchgate.netrsc.org

Optoelectronic properties : The systematic study of how different substituents and structural modifications influence the absorption, emission, and charge carrier mobility of this compound compounds will continue to be a major focus. mdpi.comresearchgate.net This includes investigating the effects of electron-donating and electron-withdrawing groups on the energy levels of the molecules. researchgate.net

Device performance correlation : Establishing clear correlations between molecular design, material properties (like charge mobility and energy levels), and the ultimate performance of devices such as organic solar cells and field-effect transistors is a critical goal. rsc.orgacs.org This involves fabricating and characterizing devices with a range of systematically varied this compound derivatives.

Table 1: Impact of Structural Modifications on this compound Properties

Structural Modification Effect on Properties Potential Application
Bay-region substitutionAlters electronic and optical properties, influences molecular packing. mdpi.comrsc.orgOrganic Electronics researchgate.net
Extended π-conjugationRed-shifts absorption and emission, narrows the bandgap. cdnsciencepub.comNear-Infrared (NIR) Detectors
Introduction of heteroatomsModifies electronic structure and intermolecular interactions. researchgate.netOrganic Field-Effect Transistors (OFETs)
Contorted or 3D structuresDisrupts planar packing, can enhance solubility and affect charge transport. nih.govHigh-Performance Organic Photovoltaics nih.gov

Integration into Hybrid Organic-Inorganic Materials

The combination of this compound derivatives with inorganic materials to create hybrid systems is a promising avenue for developing next-generation optoelectronic devices. mdpi.com These hybrid materials can leverage the complementary properties of both organic and inorganic components. acs.orgrsc.org

Future research directions in this area include:

Perovskite Solar Cells (PSCs) : this compound-based materials can be used as interlayers in perovskite solar cells to improve charge extraction and device stability. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net Their tunable energy levels can be designed to match the energy levels of the perovskite absorber layer, facilitating efficient electron or hole transport. chinesechemsoc.org

Quantum Dot (QD) Hybrid Systems : Integrating this compound derivatives with semiconductor quantum dots can lead to novel materials with unique photophysical properties. rsc.orgscholaris.ca These hybrids could find applications in light-emitting diodes (LEDs), photodetectors, and solar cells. scholaris.caperovskite-info.com The interface between the organic and inorganic components is critical for efficient energy or charge transfer. scholaris.ca

Functionalized Inorganic Nanostructures : Covalently linking this compound molecules to the surface of inorganic nanostructures, such as metal oxides or quantum dots, can create well-defined hybrid materials with tailored properties for applications in catalysis and sensing.

Advanced Characterization Techniques and Methodological Development

The development and application of advanced characterization techniques are essential for gaining deeper insights into the structure and properties of this compound-based materials and devices. researchgate.netaijr.org

Emerging trends include:

In-situ and Operando Characterization : Techniques that allow for the characterization of materials and devices under real operating conditions (in-situ and operando) are becoming increasingly important. researchgate.netmdpi.com This includes techniques like in-situ Raman spectroscopy and grazing-incidence X-ray diffraction (GIXD) to probe molecular orientation and packing during device operation. mdpi.com

High-Resolution Microscopy : Advanced microscopy techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) will be crucial for visualizing the morphology and nanostructure of this compound thin films and hybrid materials. researchgate.netbeilstein-journals.org

Spectroscopic Methods : The use of sophisticated spectroscopic techniques, including time-resolved spectroscopy and two-photon absorption spectroscopy, will provide detailed information about the excited-state dynamics and photophysical processes in these materials. nih.govfrontiersin.org

Methodological Development for Analysis : There is a continuous need to develop and refine analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), for the accurate separation, identification, and quantification of this compound isomers and their derivatives in complex mixtures. nih.govdiva-portal.orgpsu.eduwbea.org

Computational Chemistry for Predictive Design and Mechanistic Insights

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding and predicting the properties of this compound derivatives. acs.orgnih.gov The future of this field lies in moving from a prescriptive to a more predictive paradigm. arxiv.org

Key areas for future computational work include:

Predictive Modeling : Developing computational models that can accurately predict the electronic, optical, and charge transport properties of new this compound architectures before they are synthesized. arxiv.orgresearchgate.net This will significantly accelerate the materials discovery process.

Mechanistic Studies : Using computational methods to elucidate the mechanisms of key processes such as charge separation and recombination at interfaces, excited-state dynamics, and self-assembly. nih.goviucr.org DFT calculations can provide valuable insights into reaction pathways and transition states. mdpi.comacs.org

Structure-Property Relationship Elucidation : Combining computational screening with experimental validation to build comprehensive structure-property relationship models. mdpi.comresearchgate.net This will enable a more rational and efficient design of materials with targeted functionalities.

Quantum Efficiency Prediction : Advanced computational methods are being developed to predict fluorescence quantum yields by considering factors like vibrational conversion and intersystem crossing. acs.org

Q & A

Q. What are the key synthetic pathways for synthesizing dibenzo[a,j]perylene, and how do reaction conditions influence isomer purity?

this compound can be synthesized via multi-step organic reactions involving carbonium ion rearrangements and reductions. For example, a four-step synthesis starting from fluoren-9-one involves intermediates like 9,9'-bifluorene-9,9'-diol and spirocyclic compounds . Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be optimized to minimize isomerization and byproduct formation. Researchers should validate purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Q. How can UV-Vis spectroscopy and HPLC be utilized to identify this compound in complex mixtures?

UV-Vis spectroscopy in acetonitrile/dichloromethane solvent systems provides characteristic absorbance peaks for this compound, with spectral matching to reference standards being critical . For HPLC analysis, dedicated PAH columns (e.g., Pinnacle II PAH) with UV detection at 292 nm are recommended. Retention times and spiking with certified standards (e.g., 10 mg/L in cyclohexane) help confirm identity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While this compound is not classified as a hazardous chemical, standard polycyclic aromatic hydrocarbon (PAH) handling practices apply: use fume hoods, wear nitrile gloves, and avoid inhalation of fine particles. Waste disposal must comply with local regulations for PAHs, as large-scale environmental release could pose ecological risks .

Advanced Research Questions

Q. What chromatographic and spectral techniques differentiate this compound from its structural isomers (e.g., dibenzo[a,i]pyrene)?

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can distinguish isomers via fragmentation patterns. For example, this compound (C24H14) shows a molecular ion at m/z 302, while dibenzo[a,i]pyrene (C24H14) may exhibit distinct retention times on non-polar columns . Additionally, UV spectral libraries and L/B (linear/benzene ring) ratio analysis predict elution order in HPLC separations .

Q. How can researchers address discrepancies in environmental detection limits for this compound across studies?

Contradictions in detection limits often arise from matrix effects (e.g., soil vs. water samples) or instrument sensitivity. Method validation should include spiked recovery experiments using isotopically labeled analogs (e.g., deuterated PAHs like dibenzo[a,i]pyrene-d14) to correct for losses during extraction . Reporting limits must align with EPA Method 8270 or ISO 11338-2 guidelines for PAH quantification.

Q. What experimental frameworks (e.g., PICO, FINER) are suitable for designing studies on this compound’s environmental persistence?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies. For example:

  • Feasibility : Use GC-MS with existing PAH extraction protocols.
  • Novelty : Investigate photodegradation kinetics under varying UV intensities.
  • Ethical : Avoid fieldwork in ecologically sensitive areas without permits. The PICO framework (Population, Intervention, Comparison, Outcome) applies to toxicity studies, e.g., comparing this compound’s mutagenicity to benzo[a]pyrene in in vitro assays .

Q. How do computational methods (e.g., DFT calculations) enhance understanding of this compound’s electronic properties?

Density Functional Theory (DFT) predicts HOMO-LUMO gaps and aromaticity indices, which correlate with photostability and reactivity. Researchers should cross-validate computational results with experimental data (e.g., cyclic voltammetry for redox potentials) .

Methodological Considerations

Q. What quality control measures are critical for ensuring reproducibility in this compound research?

  • Use certified reference materials (CRMs) from accredited suppliers (e.g., SPEX CertiPrep’s 1000 μg/mL PAH mixes) .
  • Perform inter-laboratory comparisons for analytical methods.
  • Document solvent purity (e.g., HPLC-grade cyclohexane) and column batch numbers .

Q. How should researchers validate conflicting data on this compound’s toxicity?

Apply the OECD Test Guidelines (e.g., TG 487 for in vitro micronucleus assays) and report EC50 values with confidence intervals. Meta-analyses of existing data should account for differences in exposure durations and model organisms .

Q. What strategies mitigate co-elution issues in PAH analysis when this compound is present?

Two-dimensional chromatography (GC×GC or LC-LC) improves resolution. For HPLC, gradient elution with acetonitrile/water (70:30 to 100:0 over 30 minutes) on a C18 column reduces peak overlap. Confirm identity via MS/MS fragmentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.